molecular formula C10H15BrN4O B15327515 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide

Cat. No.: B15327515
M. Wt: 287.16 g/mol
InChI Key: RGNOQIWNQNJQRU-UHFFFAOYSA-N
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Description

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopropylamino group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Amidation: The brominated pyrazole is reacted with 2-(cyclopropylamino)-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of oxidized derivatives such as pyrazole N-oxides.

    Reduction: Formation of reduced derivatives such as pyrazoline.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-Bromo-1H-pyrazol-1-yl)piperidine
  • **3-(4-Bromo-1H-pyrazol-1-yl)pyridine
  • **3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine

Uniqueness

3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide is unique due to the presence of the cyclopropylamino group and the methylpropanamide moiety, which can impart distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for exploring new chemical space in drug discovery and materials science.

Properties

Molecular Formula

C10H15BrN4O

Molecular Weight

287.16 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide

InChI

InChI=1S/C10H15BrN4O/c1-10(9(12)16,14-8-2-3-8)6-15-5-7(11)4-13-15/h4-5,8,14H,2-3,6H2,1H3,(H2,12,16)

InChI Key

RGNOQIWNQNJQRU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)N)NC2CC2

Origin of Product

United States

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